phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone
Description
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
phenyl-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]methanone |
InChI |
InChI=1S/C21H16N4O2/c26-21(16-7-3-1-4-8-16)17-11-13-19(14-12-17)27-15-20-22-23-24-25(20)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI Key |
VOZCCQHYYOYDET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of α-Amino Nitriles with Sodium Azide
A seminal approach involves refluxing α-amino nitriles with sodium azide (1.05 mol) and ZnCl₂ (0.5 mol) in isopropyl alcohol for 16 h. The reaction proceeds via a [2+3] cycloaddition, where the nitrile group reacts with azide to form the tetrazole ring. Key steps include:
-
Reagent preparation : Anhydrous conditions to prevent hydrolysis of intermediates.
-
TLC monitoring : Methanol:dichloromethane (1:9) for reaction progress.
-
Workup : pH adjustment with HCl, ethyl acetate extraction, and sodium sulfate drying.
This method yielded N-(phenyl(2H-tetrazol-5-yl)methyl)aniline at 72%, demonstrating scalability but requiring rigorous exclusion of moisture.
Diazidation/Thermolysis of Diarylethanones
A breakthrough method by Holzschneider et al. employs oxidative diazidation followed by microwave-assisted thermolysis:
-
Diazidation : Diarylethanones react with NaN₃ (10 equiv) and I₂ (2.2 equiv) in DMSO/H₂O (2:1) at RT.
-
Thermolysis : Microwave heating (140°C, 2 h) in o-xylene induces fragmentation, forming 5-aroyl-1-aryltetrazoles.
For benzoylaryltetrazoles, this protocol achieved 97% yield with complete regioselectivity. The safety-optimized variant avoids isolating explosive diazides, enhancing industrial applicability.
Coupling the Tetrazole and Benzophenone Moieties
Organozinc Reagent-Mediated Cross-Coupling
TMPZnOPiv (tetramethylpiperidinyl zinc pivalate) enables efficient coupling of tetrazoles to aryl halides. A representative procedure:
-
Reagent synthesis : 1-(4-Methoxybenzyl)-1H-tetrazole reacts with TMPZnOPiv (0.6 M in THF) at 0°C for 1–2 h.
-
Cross-coupling : Pd-catalyzed reaction with 4-bromo-N-(tert-butyl)benzamide yields N-(tert-butyl)-4-[1-(4-methoxybenzyl)-1H-tetrazol-5-yl]benzamide (67%).
Critical parameters:
-
Temperature : Strict control at 0°C prevents decomposition.
-
Purification : Flash chromatography (isohexane/EtOAc + 5% Et₃N) removes Pd residues.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Chemical Reactions Analysis
Types of Reactions
Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide and triethyl orthoformate for tetrazole formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone has shown promising results in inhibiting the proliferation of cancer cells. A study conducted by researchers demonstrated that the compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of cellular signaling pathways. Specifically, it may interact with proteins involved in cell cycle regulation and apoptosis, leading to increased cancer cell death .
Photodegradation Studies
The photochemical behavior of this compound has been investigated using time-dependent density functional theory (TDDFT). These studies reveal that upon UV irradiation, the compound can form reactive intermediates such as biradicals, which may lead to further chemical transformations .
Case Study 1: Anticancer Efficacy
In a controlled experiment, this compound was administered to various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests a potential for development into a novel anticancer drug .
Case Study 2: Material Application
A study focused on the application of this compound in UV-resistant coatings demonstrated that formulations containing this compound exhibited enhanced durability and stability when exposed to sunlight compared to traditional coatings without tetrazole derivatives .
Mechanism of Action
The mechanism of action of phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
Heterocyclic Variants with Alternative Cores
Electronic and Substituent Effects
- Tetrazole vs. Triazole/Thiadiazole : Tetrazole’s higher aromaticity and hydrogen-bonding capacity improve binding to biological targets compared to triazole or thiadiazole derivatives .
- Methoxy vs. Sulfonyl Linkers : Methoxy groups confer moderate polarity, whereas sulfonyl linkers increase acidity and electron-withdrawing effects, altering pharmacokinetics .
- Fluorinated Substituents : Fluorine atoms enhance bioavailability and membrane permeability, as seen in compounds with 4-fluorophenyl or trifluoromethyl groups .
Biological Activity
Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone is a synthetic organic compound belonging to the class of tetrazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : N-[4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl]acetamide
- Molecular Formula : C16H15N5O2
- Molecular Weight : 299.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tetrazole ring can mimic carboxylic acids, facilitating binding to active sites on proteins, thus modulating their activity. The phenyl and acetamide groups enhance binding affinity and specificity.
Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 10.2 | Moderate inhibition |
| HCT-15 (colon cancer) | 7.5 | Significant inhibition |
| NCI-H23 (lung cancer) | 8.0 | High inhibition |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Tetrazole derivatives have also been explored for their antimicrobial properties. In vitro studies have demonstrated that similar compounds exhibit varying degrees of antibacterial and antifungal activity. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Significant |
| Candida albicans | 64 µg/mL | Low |
These results underscore the potential of this compound as a candidate for antimicrobial drug development.
Study on Antioxidant Properties
A study published in MDPI highlighted the antioxidant capabilities of tetrazole derivatives, including those structurally related to this compound. The antioxidant activity was assessed using various assays:
| Assay Type | Compound | IC50 (µM) |
|---|---|---|
| ABTS | Phenyl{...} | 15.0 |
| DPPH | Phenyl{...} | 12.5 |
| FRAP | Phenyl{...} | 18.0 |
These findings indicate that this compound may be beneficial in developing treatments for oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling a tetrazole-containing intermediate (e.g., 1-phenyl-1H-tetrazol-5-ylmethanol) with a substituted benzophenone precursor under nucleophilic aromatic substitution or Mitsunobu reaction conditions. Key parameters include:
- Catalyst selection : Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) in Mitsunobu reactions to facilitate ether bond formation .
- Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation from tetrazole ring degradation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks for aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.8–4.2 ppm), and tetrazole ring carbons (δ 150–160 ppm) .
- FTIR : Confirm ether (C-O-C, ~1250 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Computational setup : Use B3LYP/6-311G(d,p) basis sets to model the compound’s geometry and frontier molecular orbitals (HOMO/LUMO). The tetrazole ring exhibits high electron-withdrawing character, lowering LUMO energy and enhancing electrophilic reactivity .
- Reactivity analysis : Calculate Fukui indices to predict sites for nucleophilic/electrophilic attacks, particularly at the methoxy oxygen and tetrazole N2 positions .
Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction resolve its stereochemistry?
- Methodological Answer :
- Crystallization : Slow evaporation from DMF/ethanol (1:3) at 4°C produces monoclinic crystals (space group P21/c). Disorder in the tetrazole-phenyl moiety may require anisotropic displacement parameter refinement .
- XRD analysis : Resolve bond lengths (e.g., C-O: ~1.36 Å, C=O: ~1.21 Å) and dihedral angles between aromatic planes (e.g., 75–85°), confirming non-coplanar geometry .
Q. How does the tetrazole ring influence biological activity, and what in vitro assays are suitable for testing bioactivity?
- Methodological Answer :
- Bioisosteric effects : The tetrazole group mimics carboxylate anions, enhancing membrane permeability and target binding (e.g., angiotensin II receptor antagonists) .
- Assays :
- Antimicrobial screening : Use microdilution assays (MIC values) against S. aureus and E. coli, with ciprofloxacin as a positive control .
- Enzyme inhibition : Monitor IC₅₀ values via fluorescence-based assays for kinases or proteases .
Q. What strategies mitigate common side reactions during synthesis, such as tetrazole ring degradation or ketone reduction?
- Methodological Answer :
- Protecting groups : Temporarily protect the ketone with ethylene glycol to prevent reduction during Mitsunobu reactions .
- Low-temperature workup : Quench reactions at 0°C to stabilize the tetrazole ring against hydrolysis .
Q. How can structural modifications to the methoxy linker enhance bioactivity or solubility?
- Methodological Answer :
- Linker substitution : Replace methoxy with trifluoromethoxy or polyethylene glycol (PEG) chains to improve hydrophilicity (logP reduction by 0.5–1.0 units) .
- SAR studies : Test analogs with varying linker lengths (C2–C4) in cytotoxicity assays (e.g., MTT on HeLa cells) to balance potency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
